molecular formula C15H17ClFNOS B300057 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one

Numéro de catalogue B300057
Poids moléculaire: 313.8 g/mol
Clé InChI: YFLXUMDQTDUOFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one, also known as CFM-2, is a chemical compound that belongs to the class of spirocyclic lactams. It has been studied extensively for its potential applications in the field of medicinal chemistry, particularly in the treatment of pain and inflammation. CFM-2 is a potent and selective inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in the perception of pain and heat.

Mécanisme D'action

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one exerts its pharmacological effects by selectively inhibiting the TRPV1 channel. This channel is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and protons. When activated, the TRPV1 channel allows the influx of calcium ions into the cell, leading to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in the perception of pain. 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one binds to a specific site on the TRPV1 channel and blocks its activation, thus reducing the influx of calcium ions and the release of neurotransmitters.
Biochemical and Physiological Effects:
4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has been shown to effectively reduce pain in animal models of various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to reduce inflammation and hyperalgesia in these models. 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has a long duration of action, with effects lasting up to 24 hours after administration. It does not produce significant side effects such as hypothermia or motor impairment, which are commonly associated with other TRPV1 inhibitors.

Avantages Et Limitations Des Expériences En Laboratoire

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has several advantages for lab experiments. It is a potent and selective inhibitor of the TRPV1 channel, which makes it a valuable tool for studying the role of TRPV1 in pain and inflammation. Its long duration of action and lack of significant side effects make it a suitable candidate for in vivo experiments. However, 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has some limitations as well. Its low solubility in water makes it difficult to administer orally, and its synthesis method involves several steps, which may limit its availability and increase its cost.

Orientations Futures

There are several future directions for the study of 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one. One possible direction is to investigate its potential applications in the treatment of other pain conditions, such as migraine and visceral pain. Another direction is to explore its mechanism of action in more detail, including its binding site on the TRPV1 channel and its interactions with other proteins and signaling pathways. Additionally, the development of more efficient and cost-effective synthesis methods for 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one could increase its availability and facilitate further research.

Méthodes De Synthèse

The synthesis of 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one involves several steps, starting from the reaction of 3-chloro-4-fluoroaniline with ethyl 2-oxo-4-phenylbutanoate to form the intermediate compound 4-(3-chloro-4-fluorophenyl)-2-oxo-4-phenylbutanoic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to form the spirocyclic lactam 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one. The overall yield of this synthesis method is around 30%.

Applications De Recherche Scientifique

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has been extensively studied for its potential applications in the field of medicinal chemistry. Its potent and selective inhibition of the TRPV1 channel makes it a promising candidate for the treatment of pain and inflammation. TRPV1 channels are involved in the perception of pain and heat, and their overactivation has been linked to various pain conditions such as neuropathic pain, inflammatory pain, and cancer pain. 4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one has been shown to effectively reduce pain in animal models of these conditions, without causing significant side effects.

Propriétés

Nom du produit

4-(3-Chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one

Formule moléculaire

C15H17ClFNOS

Poids moléculaire

313.8 g/mol

Nom IUPAC

4-(3-chloro-4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C15H17ClFNOS/c1-10-4-6-15(7-5-10)18(14(19)9-20-15)11-2-3-13(17)12(16)8-11/h2-3,8,10H,4-7,9H2,1H3

Clé InChI

YFLXUMDQTDUOFB-UHFFFAOYSA-N

SMILES

CC1CCC2(CC1)N(C(=O)CS2)C3=CC(=C(C=C3)F)Cl

SMILES canonique

CC1CCC2(CC1)N(C(=O)CS2)C3=CC(=C(C=C3)F)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.